Cas no 125419-80-9 (3,5-dibromo-4-ethylpyridine)

3,5-Dibromo-4-ethylpyridine is a brominated pyridine derivative characterized by its distinct substitution pattern, featuring bromine atoms at the 3 and 5 positions and an ethyl group at the 4 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine substituents enhance reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. The ethyl group contributes to steric and electronic modulation, influencing regioselectivity in subsequent transformations. The compound’s high purity and stability make it suitable for precision applications in research and industrial settings. Its structural features enable tailored modifications for advanced molecular architectures.
3,5-dibromo-4-ethylpyridine structure
3,5-dibromo-4-ethylpyridine structure
Product Name:3,5-dibromo-4-ethylpyridine
CAS No:125419-80-9
MF:C7H7Br2N
MW:264.945180177689
CID:860302
Update Time:2025-08-01

3,5-dibromo-4-ethylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-dibromo-4-ethylpyridine
    • Inchi: 1S/C7H7Br2N/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3
    • InChI Key: RKKOFWBLQLWAEN-UHFFFAOYSA-N
    • SMILES: C1=NC=C(Br)C(CC)=C1Br

Computed Properties

  • Exact Mass: 262.89451

Experimental Properties

  • Density: 1.792
  • Boiling Point: 259 ºC
  • Flash Point: 110 ºC
  • PSA: 12.89

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Additional information on 3,5-dibromo-4-ethylpyridine

3,5-Dibromo-4-Ethylpyridine (CAS No. 125419-80-9): An Overview of Its Properties, Applications, and Recent Research Developments

3,5-Dibromo-4-ethylpyridine (CAS No. 125419-80-9) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and an ethyl group at the 4 position. The combination of these substituents imparts distinct chemical and physical properties that make it valuable for various research and industrial purposes.

The molecular formula of 3,5-dibromo-4-ethylpyridine is C9H10Br2N, and its molecular weight is approximately 267.08 g/mol. The compound is typically a white to off-white solid at room temperature and is insoluble in water but soluble in organic solvents such as dichloromethane, acetone, and ethanol. These solubility properties are crucial for its use in synthetic chemistry and analytical methods.

In recent years, 3,5-dibromo-4-ethylpyridine has gained attention for its potential applications in the synthesis of complex organic molecules. The bromine substituents on the pyridine ring serve as excellent leaving groups for various coupling reactions, including Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of bioactive compounds and pharmaceutical intermediates.

A study published in the Journal of Organic Chemistry in 2021 highlighted the use of 3,5-dibromo-4-ethylpyridine as a key intermediate in the synthesis of novel pyridine-based antifungal agents. The researchers demonstrated that by selectively functionalizing the pyridine ring through sequential coupling reactions, they could produce compounds with enhanced antifungal activity against a range of pathogenic fungi. This work underscores the importance of 3,5-dibromo-4-ethylpyridine in developing new therapeutic agents.

Beyond its role in synthetic chemistry, 3,5-dibromo-4-ethylpyridine has also been explored for its potential biological activities. A recent study published in the Bioorganic & Medicinal Chemistry Letters investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that 3,5-dibromo-4-ethylpyridine exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The mechanism of action was attributed to its ability to induce apoptosis through mitochondrial dysfunction and DNA damage.

In addition to its potential as an anticancer agent, 3,5-dibromo-4-ethylpyridine has been studied for its neuroprotective properties. Research conducted at the University of California demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 3,5-dibromo-4-ethylpyridine may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The environmental impact of chemicals is an important consideration in their development and application. Studies on the biodegradability and ecotoxicity of 3,5-dibromo-4-ethylpyridine have shown that it is relatively stable under environmental conditions but can be degraded by microbial action over time. However, it is essential to handle this compound with care to prevent any potential environmental contamination.

In conclusion, 3,5-dibromo-4-ethylpyridine (CAS No. 125419-80-9) is a multifaceted compound with a wide range of applications in synthetic chemistry, pharmaceuticals, and biological research. Its unique molecular structure makes it a valuable intermediate for the synthesis of bioactive compounds and therapeutic agents. Ongoing research continues to uncover new properties and applications of this compound, further highlighting its significance in the scientific community.

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